

Roniciclib chemotherapy pharmacokinetic interactions

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Compound Focus: Roniciclib

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Key Pharmacokinetic Interaction Findings

The main clinical pharmacokinetic (PK) data for **Roniciclib**, primarily from a Phase Ib/II study in Extensive-Disease Small-Cell Lung Cancer (ED-SCLC), is summarized below.

Interaction With	Effect on Roniciclib Exposure	Effect on Co-administered Drug	Clinical Study Details
Cisplatin + Etoposide Chemotherapy [1] [2]	30-40% reduction in exposure (AUC) when co-administered. [1] [2]	No clinically relevant PK interaction; no significant effect on etoposide or platinum PK. [1] [2]	Phase Ib/II, N=43. Roniciclib at MTD (5 mg BID, 3 days on/4 days off) with platinum-etoposide chemotherapy. [1] [2]
Itraconazole (Strong CYP3A4 Inhibitor) [3]	Increase in exposure (AUC and Cmax) was investigated. [3]	Not applicable.	Phase I DDI study, N=14. Designed to evaluate the effect of itraconazole on a single oral dose of Roniciclib. [3]

Detailed Experimental Protocols

The following methodologies from clinical studies can guide your experimental design for assessing **Roniciclib**'s pharmacokinetics and interactions.

Pharmacokinetic Sampling and Analysis (Phase Ib/II Combination Study) [1]

- **Core Protocol:** Patients received **Roniciclib** orally on a "3 days on, 4 days off" schedule twice daily (BID) within a 21-day cycle, combined with standard chemotherapy.
- **Dosing:** The established Maximum Tolerated Dose (MTD) was **5 mg BID**.
- **PK Sampling:** Intensive blood sampling was conducted to determine plasma concentrations of **Roniciclib**, etoposide, and platinum. For **Roniciclib**, this included measurements after a single dose and at steady state.
- **Key Metrics:** Analysis focused on maximum plasma concentration (C_{max}), time to C_{max} (t_{max}), and area under the concentration-time curve (AUC). The study reported a median t_{max} of **0.5 to 1 hour**, indicating rapid absorption. [1] [2]

Drug-Drug Interaction (DDI) Study Design [3]

- **Core Protocol:** An open-label, single-group study in patients with advanced solid tumors to evaluate the effect of a strong CYP3A4 inhibitor (Itraconazole) on **Roniciclib** PK.
- **Dosing Sequence:**
 - Patients received a **single oral dose of Roniciclib** alone.
 - After a washout period, they received **Itraconazole for several days**.
 - A second **single dose of Roniciclib** was administered along with Itraconazole.
- **PK Sampling:** Extensive serial blood samples were collected after each **Roniciclib** dose over several days (up to 120 hours) to calculate AUC and C_{max}.

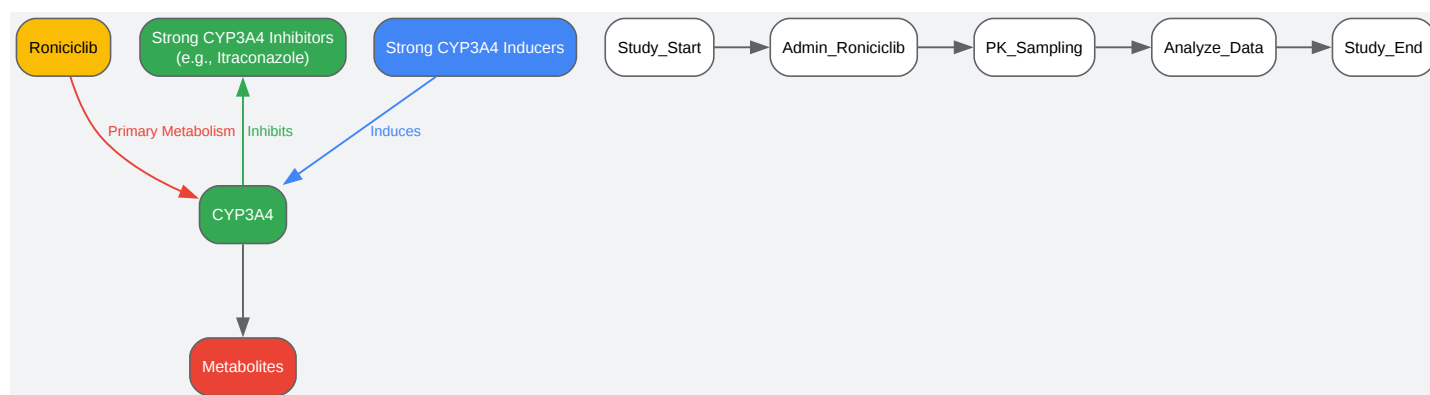
Troubleshooting & FAQs

- **Chemotherapy reduces Roniciclib exposure:** The 30-40% reduction in **Roniciclib** exposure is a consistent clinical observation. [1] [2] Account for this in dosing regimen design.
- **Roniciclib does not significantly affect etoposide or platinum PK:** No clinically relevant PK interactions were found. [1] [2]
- **Roniciclib is rapidly absorbed:** Median t_{max} is 0.5-1 hour. [1] [2] This can influence the timing of blood sampling for accurate C_{max} determination.

- **Roniciclib is a pan-CDK inhibitor:** It potently inhibits CDK1, CDK2, CDK4, CDK7, and CDK9 at low nanomolar concentrations (IC50 values of 5-25 nM). [4] This broad-targeting mechanism is relevant for both its efficacy and toxicity profile.

Experimental Workflow & Metabolic Pathway

The workflow for evaluating **Roniciclib** drug interactions and its primary metabolic pathway can be visualized as follows:



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> Important Note on Clinical Development > Although preclinical and early clinical data showed promising efficacy and acceptable PK profiles [1] [5], further development of **Roniciclib** was terminated across all clinical trials. This decision was due to an **unfavorable benefit-risk balance** identified in a separate Phase II study [1] [2]. All information provided here is for research purposes only.

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Web: www.smolecule.com